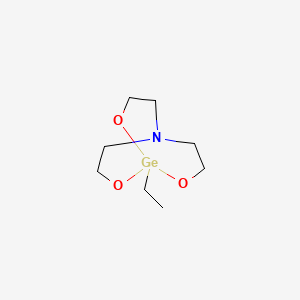
Ethylgermatrane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethylgermatrane typically involves the reaction of germanium tetrachloride with ethylamine and triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{GeCl}_4 + \text{C}_2\text{H}_5\text{NH}_2 + \text{N}(\text{CH}_2\text{CH}_2\text{OH})_3 \rightarrow \text{C}8\text{H}{17}\text{GeNO}_3 + 4\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylgermatrane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: this compound can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while reduction can produce germanium hydrides.
Applications De Recherche Scientifique
Ethylgermatrane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices.
Mécanisme D'action
The mechanism of action of ethylgermatrane involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of certain enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound can influence cellular redox balance and signal transduction processes.
Comparaison Avec Des Composés Similaires
Ethylgermatrane can be compared with other germatrane compounds, such as mthis compound and phenylgermatrane These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications
List of Similar Compounds
- Mthis compound
- Phenylgermatrane
- Propylgermatrane
This compound stands out for its balance of stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H17GeNO3 |
|---|---|
Poids moléculaire |
247.86 g/mol |
Nom IUPAC |
1-ethyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H17GeNO3/c1-2-9-11-6-3-10(4-7-12-9)5-8-13-9/h2-8H2,1H3 |
Clé InChI |
UYYITIRPWXBAGP-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge]12OCCN(CCO1)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
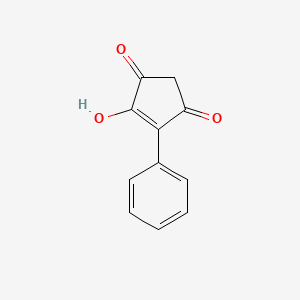
![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)

![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
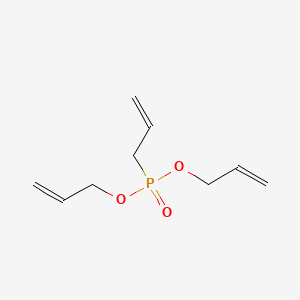
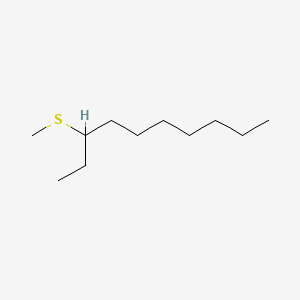
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)
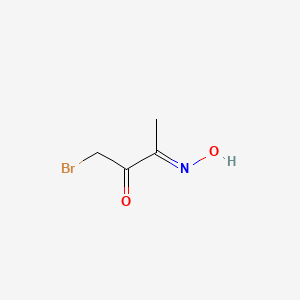
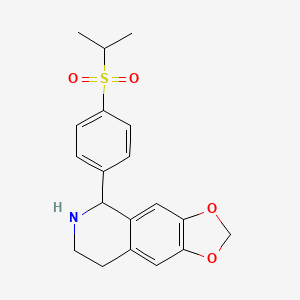

![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)

